molecular formula C20H13BrN2O B11518155 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B11518155
M. Wt: 377.2 g/mol
InChI Key: DODLEFJRNDAAMA-UHFFFAOYSA-N
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Description

3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
  • 3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile
  • 2-amino-4-(4-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Uniqueness

3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C20H13BrN2O

Molecular Weight

377.2 g/mol

IUPAC Name

3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C20H13BrN2O/c21-14-8-5-13(6-9-14)18-16(11-22)20(23)24-17-10-7-12-3-1-2-4-15(12)19(17)18/h1-10,18H,23H2

InChI Key

DODLEFJRNDAAMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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